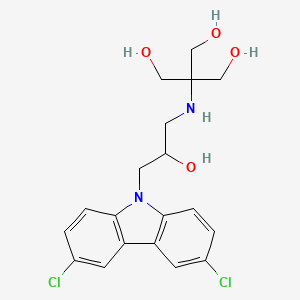
2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol is a useful research compound. Its molecular formula is C19H22Cl2N2O4 and its molecular weight is 413.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agent Properties
Research has shown that this compound, also known as DCAP, acts as an antibacterial agent disrupting membrane potential and permeability in bacteria. Its stereochemistry does not affect its biological activity, and its structural features, like aromaticity and the presence of chlorine-substituted carbazole, are crucial for its activity. Modifications to the hydrophobic tail region can enhance its antibacterial effectiveness. It shows promise against pathogens such as Bacillus anthracis and Francisella tularensis. Its combination with other antibiotics like ampicillin or kanamycin increases its potency, indicating potential as a scaffold for developing chemotherapeutic agents for persistent bacterial infections (Hurley et al., 2015).
Application in Fluorometric Detection
This compound has been used in creating fluorescent lead complexes for the detection of nitroaromatics. Schiff base ligands, synthesized using derivatives of this compound, when reacted with lead(II) acetate tri-hydrate, result in complexes that exhibit fluorescence. This property has been leveraged for the identification of pollutant nitroaromatics, providing a basis for potential applications in environmental monitoring and safety (Chattopadhyay et al., 2018).
Enhanced Polyester Resin Properties
The compound has been employed in modifying unsaturated polyester resin, resulting in enhanced thermal and heat resistance compared to traditional resins. Its application in polyester resins has shown to improve their thermal stability, suggesting its usefulness in materials science, especially in contexts requiring heat-resistant materials (Lubczak, 2013).
Immunomodulatory Potential
A study revealed the immunosuppressive activity of compounds structurally related to this chemical. It found that modifications in the compound could impact lymphocyte-decreasing effects and could have implications for skin allografts in rats. This suggests its potential use in developing drugs for immunosuppression, particularly in organ transplantation scenarios (Kiuchi et al., 2000).
Catalytic Applications
Studies indicate that derivations of this compound can serve as catalysts in various chemical reactions, including the oxidation of alcohols. This suggests its potential utility in industrial processes, particularly in synthesizing specific chemicals or in processes requiring catalysts for oxidation reactions (Majumder et al., 2017).
Propiedades
IUPAC Name |
2-[[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]amino]-2-(hydroxymethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O4/c20-12-1-3-17-15(5-12)16-6-13(21)2-4-18(16)23(17)8-14(27)7-22-19(9-24,10-25)11-26/h1-6,14,22,24-27H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQKLUOZMYHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CC(CNC(CO)(CO)CO)O)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2597774.png)
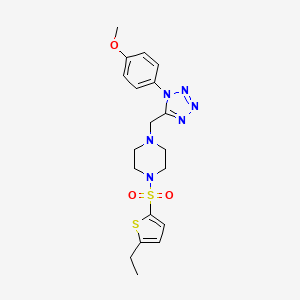

![N-[4-(acetylamino)phenyl]-2-chloropropanamide](/img/structure/B2597779.png)
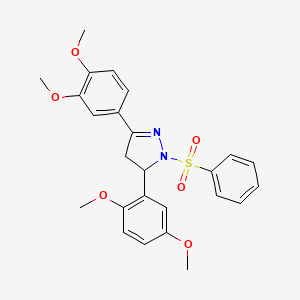
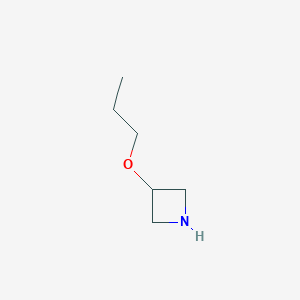
![2-((3-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597785.png)
![2-(4-Butoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2597786.png)
![1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole](/img/structure/B2597787.png)
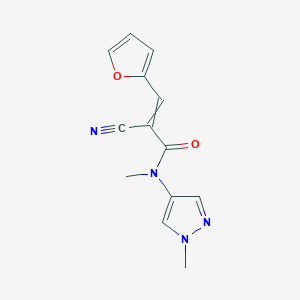
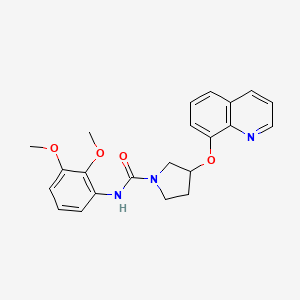
![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B2597792.png)
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2597796.png)